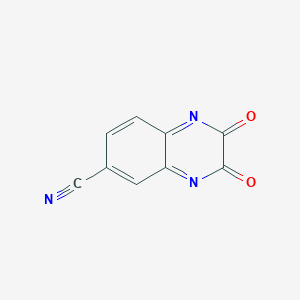
2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile is a chemical compound known for its unique structure and properties It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile typically involves the reaction of appropriate quinoxaline derivatives with nitrating agents. One common method includes the nitration of 2,3-dihydroquinoxaline-6-carbonitrile using nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives with hydroxyl or carboxyl groups.
Reduction: Aminoquinoxaline derivatives.
Substitution: Quinoxaline derivatives with different substituents replacing the nitro group.
Wissenschaftliche Forschungsanwendungen
2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 6-Cyano-7-nitroquinoxaline-2,3-dione
- 7-Nitro-2,3-dioxo-2,3-dihydroquinoxaline-6-carbonitrile
Comparison: 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile is unique due to its specific functional groups and their positions on the quinoxaline ring. This uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the cyano group at the 6-position and the dioxo groups at the 2,3-positions make it a versatile intermediate for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H3N3O2 |
|---|---|
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
2,3-dioxoquinoxaline-6-carbonitrile |
InChI |
InChI=1S/C9H3N3O2/c10-4-5-1-2-6-7(3-5)12-9(14)8(13)11-6/h1-3H |
InChI-Schlüssel |
YQRYDWMTXCJVER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



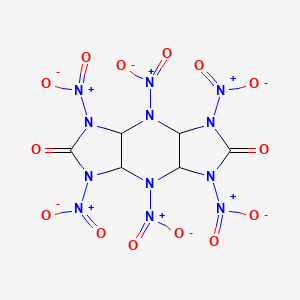
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
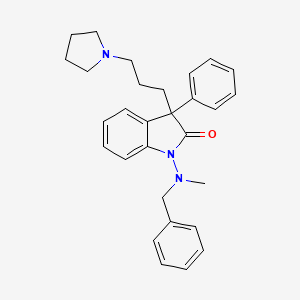
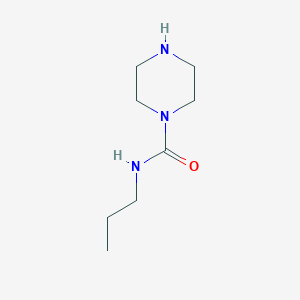

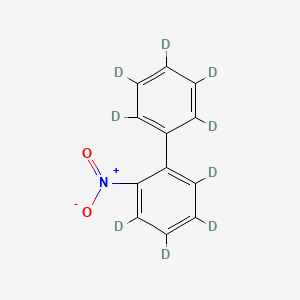
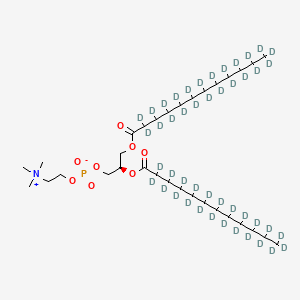

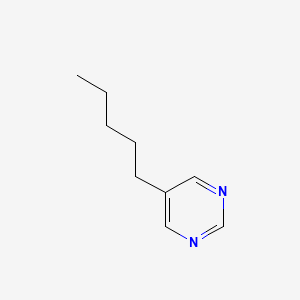

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)


